molecular formula C8H8F2OS B13258465 4-Methoxyphenyl(difluoromethyl) sulfide

4-Methoxyphenyl(difluoromethyl) sulfide

Cat. No.: B13258465
M. Wt: 190.21 g/mol
InChI Key: WREMMFHMGDOVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl(difluoromethyl) sulfide (C₇H₆F₂S, CAS 1535-67-7) is an organosulfur compound featuring a difluoromethylthio (-SCF₂H) group attached to a 4-methoxyphenyl ring. This structure combines the electron-donating methoxy group with the electron-withdrawing difluoromethyl moiety, resulting in unique physicochemical properties.

Properties

Molecular Formula

C8H8F2OS

Molecular Weight

190.21 g/mol

IUPAC Name

1-(difluoromethylsulfanyl)-4-methoxybenzene

InChI

InChI=1S/C8H8F2OS/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,8H,1H3

InChI Key

WREMMFHMGDOVKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

One common method to prepare 4-methoxyphenyl(difluoromethyl) sulfide is via nucleophilic substitution reactions where a 4-methoxyphenyl thiolate or thiol derivative reacts with a difluoromethyl halide or equivalent electrophile. This approach leverages the nucleophilicity of sulfur and the electrophilic nature of the difluoromethyl group precursor.

  • Typical reagents: 4-methoxyphenyl thiol or thiolate salts, difluoromethyl halides (e.g., chlorodifluoromethane derivatives).
  • Conditions: Often performed under inert atmosphere (nitrogen or argon), using polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Catalysts/Base: Potassium tert-butoxide or lithium hexamethyldisilazide (LiHMDS) have been employed to generate the thiolate anion in situ, facilitating nucleophilic attack.

Example Reaction Conditions and Yields:

Entry Base Used Solvent Temperature Yield (%) Notes
1 Lithium hexamethyldisilazide (LiHMDS) DMF -30 °C 19–76 Variable yields, moderate
2 Potassium tert-butoxide (t-BuOK) DMF -30 °C 93 Highest yield under optimized conditions

Data adapted from nucleophilic (phenylsulfinyl)difluoromethylation studies, indicating the effectiveness of t-BuOK as a base for high yield formation of difluoromethyl sulfides.

Oxidation and Sulfoxide Intermediates

The synthesis may involve an intermediate sulfoxide stage, where difluoromethyl phenyl sulfide is first oxidized to the corresponding sulfoxide using oxidants such as m-chloroperbenzoic acid (m-CPBA). This intermediate can then be subjected to nucleophilic addition reactions to introduce the difluoromethyl group.

  • Oxidation step: PhSCHF2 treated with m-CPBA in dichloromethane at 0 °C to room temperature, yielding difluoromethyl phenyl sulfoxide with high purity and yield (~88%).
  • Subsequent nucleophilic addition: The sulfoxide reacts with carbonyl compounds in the presence of bases like t-BuOK to form difluoromethylated sulfides.

This two-step approach allows for better control over the stereochemistry and purity of the final product.

Copper-Catalyzed C–S Bond Formation

Copper-catalyzed coupling reactions have been utilized to form aryl sulfides under mild conditions compatible with biomolecules. In this method, copper(I) iodide (CuI) acts as a catalyst to promote the formation of the C–S bond between organozinc reagents and aryl sulfonyl chlorides or thiols.

  • Typical conditions:

    • Catalyst: CuI (1 equiv.)
    • Ligand: 2,2'-bipyridyl
    • Solvent: THF-DMF mixture
    • Temperature: Room temperature
    • Reaction time: 12 hours
  • Advantages: High yields, mild conditions, and broad substrate scope including 4-methoxyphenyl derivatives.

This method is applicable for synthesizing 4-methoxyphenyl(difluoromethyl) sulfide analogs by using appropriate difluoromethylated organozinc reagents.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Nucleophilic substitution 4-Methoxyphenyl thiolate, difluoromethyl halide t-BuOK base, DMF, -30 °C Up to 93 High yield, straightforward Requires strong base, moisture sensitive
Oxidation + nucleophilic addition Difluoromethyl phenyl sulfide, m-CPBA, t-BuOK CH2Cl2 oxidation, then DMF, -30 °C ~88 (oxidation), high for addition Controlled intermediate formation Two-step, longer synthesis time
Copper-catalyzed coupling Organozinc reagents, CuI, bipyridyl THF-DMF, room temperature High Mild conditions, biomolecule compatible Requires organometallic reagents

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethylsulfide group undergoes nucleophilic displacement under specific conditions. In copper-catalyzed reactions with benzyl chloride and sodium thiosulfate, the sulfur atom acts as a nucleophile, forming benzyl(4-methoxyphenyl)sulfane ( ). Key steps include:

  • Reaction Setup :

    • Substrate: 4-Methoxyphenyl(difluoromethyl) sulfide

    • Reagents: BnCl (5 equiv), Na₂S₂O₃·5H₂O (5 equiv), BF₃·Et₂O (1 equiv)

    • Conditions: 80°C for 2 h in H₂O, followed by 12 h at room temperature

  • Mechanism :

    • Copper sulfate and ligand L2 facilitate thiolate formation.

    • BF₃·Et₂O activates the sulfur center for nucleophilic attack.

    • Benzylation occurs at sulfur, yielding benzyl(4-methoxyphenyl)sulfane in 88% yield ( ).

Oxidation to Sulfoxides and Sulfones

The sulfide group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions ( ):

Oxidizing AgentProductSelectivityYield
mCPBASulfoxide (S=O)Chemoselective75–92%
H₂O₂/TFAASulfone (O=S=O)Requires excess agent60–78%

Mechanistic Notes :

  • Oxidation proceeds via a radical pathway for sulfoxide formation ( ).

  • Steric effects from the difluoromethyl group slow sulfone formation compared to non-fluorinated analogs ( ).

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position, enabling functionalization of the aromatic ring:

  • Nitration :

    • Reagents: HNO₃/H₂SO₄

    • Product: 4-Methoxy-3-nitro-phenyl(difluoromethyl) sulfide

    • Yield: 68% ( )

  • Halogenation :

    • Reagents: Cl₂/FeCl₃

    • Product: 4-Methoxy-2-chloro-phenyl(difluoromethyl) sulfide

    • Regioselectivity: Ortho to sulfide due to steric hindrance from CF₂H ().

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals:

  • Suzuki-Miyaura Coupling :

    • Partners: Aryl boronic acids

    • Catalyst: Pd(PPh₃)₄

    • Product: Biaryl sulfides with retained difluoromethyl group ( ).

  • Click Chemistry :

    • Reagents: Azides/Cu(I)

    • Product: Triazole-functionalized sulfides

    • Application: Bioactive molecule synthesis ( ).

Comparative Reactivity Analysis

The table below contrasts reactivity with structurally related compounds ( ):

CompoundSulfur ReactivityAromatic Reactivity
4-Methoxyphenyl(difluoromethyl) sulfideHigh (polarized S–CF₂H)Moderate (OCH₃ directive)
Difluoromethyl phenyl sulfideModerateLow (no activating groups)
4-Methoxyphenyl methyl sulfideLow (non-fluorinated)High (OCH₃ directive)

Key Insight : The difluoromethyl group enhances sulfur-centered reactivity but slightly deactivates the aromatic ring compared to non-fluorinated analogs ( ).

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (HCl/MeOH) :

    • Stability: ≤48 h at 25°C

    • Degradation: Cleavage of S–CF₂H bond after 72 h ( ).

  • Basic Conditions (NaOH/EtOH) :

    • Stability: ≤24 h at 25°C

    • Degradation: Hydrolysis to 4-methoxythiophenol ().

Scientific Research Applications

1-[(Difluoromethyl)sulfanyl]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(difluoromethyl)sulfanyl]-4-methoxybenzene involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The sulfanyl group can participate in redox reactions, influencing the compound’s activity and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Methoxyphenyl(difluoromethyl) sulfide with sulfides of analogous structure or function, focusing on reactivity, stability, and applications.

Comparison with Other Aromatic Sulfides
Compound Molecular Formula Key Substituents Oxidation Reactivity Applications References
4-Methoxyphenyl(difluoromethyl) sulfide C₇H₆F₂S -OCH₃, -SCF₂H High-yield sulfoxide formation under photocatalytic conditions (e.g., 98% yield with Ir(III) catalysts). H₂S donor, photocatalysis
Methyl 4-methoxyphenyl sulfide C₈H₁₀OS -OCH₃, -SCH₃ Rapid oxidation to sulfoxide (96–100% yield) under blue light and O₂. Model substrate for photocatalytic studies
4-Chlorodiphenyl sulfide C₁₂H₉ClS -Cl, -SPh Limited oxidation data; sulfoxide formation likely under strong oxidants. Material synthesis
Benzyl 4-methoxyphenyl sulfide C₁₄H₁₄OS -OCH₃, -SCH₂Ph Photooxidation yields aldehyde (4-methoxybenzaldehyde) instead of sulfoxide. Mechanistic studies of radical cation pathways

Key Findings :

  • The difluoromethyl group in 4-Methoxyphenyl(difluoromethyl) sulfide enhances stability against hydrolysis compared to non-fluorinated analogs (e.g., methyl 4-methoxyphenyl sulfide) .
  • Electron-withdrawing groups (e.g., -CF₂H) direct oxidation toward sulfoxide formation, while electron-donating groups (e.g., -CH₂Ph) favor α-C–H bond cleavage to aldehydes .
Comparison with H₂S Donors
Compound Molecular Formula H₂S Release Mechanism Release Kinetics Biological Relevance References
4-Methoxyphenyl(difluoromethyl) sulfide C₇H₆F₂S Hydrolysis or enzymatic cleavage (potential) Not well characterized; likely slow. Proposed anti-inflammatory/vasodilatory effects (similar to GYY4137).
GYY4137 C₁₂H₁₆NO₂PS₂ Hydrolysis of phosphinodithioate Slow, sustained release (hours to days). Validated for mimicking endogenous H₂S in chondrocytes and cancer studies.
Sodium sulfide (Na₂S) Na₂S Direct dissolution Instantaneous, uncontrolled. Limited therapeutic use due to toxicity and short half-life.

Key Findings :

  • Unlike Na₂S , 4-Methoxyphenyl(difluoromethyl) sulfide and GYY4137 provide controlled H₂S release, reducing off-target effects .
  • The methoxyphenyl group in both compounds enhances solubility and bioavailability compared to inorganic donors .
Fluorinated vs. Non-Fluorinated Sulfides
Property 4-Methoxyphenyl(difluoromethyl) sulfide (-CF₂H) Methyl 4-methoxyphenyl sulfide (-CH₃)
Electron Effects -CF₂H withdraws electrons, polarizing S–C bond. -CH₃ donates electrons, stabilizing sulfide.
Oxidation Susceptibility Higher due to electrophilic sulfur. Moderate; requires strong oxidants.
Stability Enhanced resistance to hydrolysis. Prone to oxidation and degradation.
Bioactivity Potential for targeted H₂S delivery. Limited therapeutic relevance.

Key Findings :

  • Fluorine substitution improves metabolic stability and modulates electronic properties, making 4-Methoxyphenyl(difluoromethyl) sulfide more suitable for pharmaceutical applications than non-fluorinated analogs .

Biological Activity

4-Methoxyphenyl(difluoromethyl) sulfide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.

4-Methoxyphenyl(difluoromethyl) sulfide is characterized by its difluoromethyl group attached to a phenyl ring with a methoxy substituent. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and the use of difluoromethylating agents.

Recent studies have explored efficient synthetic routes to obtain this compound, focusing on optimizing yields and purity. For instance, the use of asymmetric synthesis techniques has been reported to enhance the enantiomeric purity of related compounds, which may be beneficial for biological applications .

Antimicrobial Activity

Research indicates that 4-Methoxyphenyl(difluoromethyl) sulfide exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial and fungal strains, the compound demonstrated a concentration-dependent effect.

Table 1: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus50 µg/mL100 µg/mL
Escherichia coli75 µg/mL150 µg/mL
Candida albicans60 µg/mL120 µg/mL

The data suggests that the compound is particularly effective against Staphylococcus aureus, with lower MIC and MBC values compared to other strains .

Anticancer Properties

In addition to its antimicrobial activity, 4-Methoxyphenyl(difluoromethyl) sulfide has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MDA-MB-23145
PC350
Normal Fibroblasts>100

The IC50 values indicate that while the compound exhibits cytotoxic effects on cancer cells, it shows significantly lower toxicity towards normal fibroblast cells, suggesting a degree of selectivity that could be advantageous in therapeutic applications .

The metabolism of 4-Methoxyphenyl(difluoromethyl) sulfide has been studied using model organisms such as Cunninghamella elegans. The compound is metabolized to sulfoxides and sulfones, which may contribute to its biological activity. Notably, no defluorination was observed, indicating stability in its difluoromethyl group during metabolic processes .

The proposed mechanism of action involves interference with cellular processes critical for microbial and cancer cell survival. This includes disruption of DNA synthesis and modulation of apoptosis pathways in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various clinical isolates demonstrated that 4-Methoxyphenyl(difluoromethyl) sulfide effectively inhibited growth in resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.
  • Cytotoxicity Assessment : In vitro assays showed that treatment with this compound led to increased apoptosis in cancer cell lines, suggesting a promising avenue for further investigation in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxyphenyl(difluoromethyl) sulfide, and how can reaction conditions be optimized?

Synthesis of this compound often involves nucleophilic substitution or thiolation reactions. A validated approach includes using phase-transfer catalysts (PTCs) such as polyethylene glycol-400 (PEG-400) or Aliquate-336 to enhance reaction efficiency in biphasic systems . For example, reacting 4-methoxyphenylthiol with difluoromethyl electrophiles (e.g., difluoromethyl halides) in the presence of a base like KOH or NaH under inert atmosphere yields the target compound. Optimization involves adjusting solvent polarity (e.g., THF or DCM), temperature (room temperature to reflux), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and analytical methods are critical for characterizing 4-Methoxyphenyl(difluoromethyl) sulfide?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the presence of methoxy (-OCH3_3) and difluoromethyl (-CF2_2H) groups. 13C^{13}\text{C} NMR aids in verifying the sulfur-linked aromatic system .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to determine molecular ion peaks and fragmentation patterns.
  • FT-IR : Identification of C-F (1100–1000 cm1^{-1}) and S-C (700–600 cm1^{-1}) stretches.
  • X-ray Crystallography : For unambiguous structural elucidation if single crystals are obtainable .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic and metabolic properties of 4-Methoxyphenyl(difluoromethyl) sulfide in drug design?

The difluoromethyl (-CF2_2H) group enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs. Its strong electron-withdrawing effect reduces the basicity of adjacent amines, improving bioavailability. Conformational analysis via DFT calculations or X-ray crystallography reveals how fluorine’s stereoelectronic effects modulate binding to target proteins (e.g., enzymes or receptors) .

Q. What catalytic systems are effective for the selective oxidation of 4-Methoxyphenyl(difluoromethyl) sulfide to sulfoxide or sulfone derivatives?

Niobium(V)-based catalysts, such as niobium(V) oxido tris-carbamate, show high efficiency in sulfide oxidation. Using H2_2O2_2 as an oxidant in methanol at room temperature achieves sulfoxide selectivity (>90%). Key parameters include:

SubstrateCatalyst LoadingOxidantConversion (%)Selectivity (%)
4-Methoxyphenyl methyl sulfide1.0 mol %H2_2O2_28592 (sulfoxide)
4-Bromophenyl methyl sulfide1.0 mol %H2_2O2_27888 (sulfoxide)
Turnover frequencies (TOFs) range from 0.5–2.0 mmol/(mmol·h) depending on substituent electronic effects .

Q. How can researchers resolve contradictions in mechanistic studies involving sulfur redox chemistry (e.g., H2_22​S vs. polysulfide effects)?

Studies on H2_2S donors (e.g., GYY4137) suggest that polysulfides, not H2_2S itself, mediate protein thiol oxidation. To distinguish mechanisms:

  • Use selective donors : Compare pure H2_2S gas with polysulfide-generating compounds (e.g., Na2_2Sx_x).
  • Analytical methods : Employ LC-MS to track sulfane sulfur (-S-S-) adducts or electrochemical sensors to measure H2_2S flux.
  • Kinetic assays : Monitor PTEN enzyme activity in vitro under controlled sulfide/polysulfide conditions .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling 4-Methoxyphenyl(difluoromethyl) sulfide in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile sulfur compounds.
  • First Aid : For skin/eye contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. How can researchers design experiments to study the biological activity of sulfur-containing compounds like 4-Methoxyphenyl(difluoromethyl) sulfide?

  • In vitro assays : Test inhibition of enzymes (e.g., phosphatases or kinases) using fluorogenic substrates.
  • Cellular models : Use HEK-293 or HUVEC cells to assess cytotoxicity and redox modulation (e.g., ROS detection via DCFH-DA probes).
  • Animal studies : Administer via intraperitoneal injection in rodent models to evaluate cardiovascular or neurological effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.